N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a molecular formula of C15H14N4O2 and a molecular weight of 282.3 g/mol . The compound features a 4-methylphenyl group at the 1-position of the triazole ring and a furan-2-ylmethyl substituent on the carboxamide nitrogen. Its low aqueous solubility (logSw = -3.0961) may pose formulation challenges, but the furan moiety could enhance binding interactions via its oxygen lone pairs .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-11-4-6-12(7-5-11)19-10-14(17-18-19)15(20)16-9-13-3-2-8-21-13/h2-8,10H,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRFTPQCBGIZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Synthesis of the 1-(4-Methylphenyl)-1H-1,2,3-triazole: This step involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the triazole derivative under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Triazole Ring Functionalization
The 1,2,3-triazole core undergoes regioselective modifications due to its electron-rich nature and hydrogen-bonding capabilities.
Click Chemistry for Triazole Formation
The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For example:
-
Reagents : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in water/alcohol mixtures .
-
Conditions : Room temperature, 12–24 hours.
-
Outcome : High regioselectivity for 1,4-disubstituted triazoles (>95% yield) .
N-Alkylation and Arylation
The N-1 position of the triazole reacts with electrophiles:
-
Reagents : Alkyl halides (e.g., methyl iodide) or arylboronic acids under Suzuki-Miyaura coupling conditions.
-
Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃, dioxane/water at 80°C.
-
Product : Derivatives with enhanced lipophilicity for biological targeting.
Carboxamide Group Reactivity
The carboxamide moiety participates in hydrolysis and coupling reactions.
Hydrolysis to Carboxylic Acid
-
Conditions : 6–8 hours at 100°C.
-
Product : 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (yield: 70–85%) .
Amide Coupling
The carboxamide acts as a precursor for synthesizing hydrazides or thioureas:
-
Reagents : CDI (1,1′-carbonyldiimidazole) with amines or hydrazines .
-
Example : Reaction with 4-thiocyanatoaniline yields N-(4-thiocyanatophenyl) derivatives with anticancer activity (IC₅₀: 10–50 nM) .
Furan-Methyl Substituent Reactions
The furan ring undergoes electrophilic substitution and oxidation.
Electrophilic Substitution
-
Reagents : HNO₃/H₂SO₄ for nitration at the 5-position of furan.
-
Conditions : 0°C, 1 hour.
-
Product : Nitro-substituted furan derivatives (yield: 60–75%).
Oxidation to Diketone
-
Reagents : KMnO₄ in acidic or alkaline media.
-
Conditions : 50°C, 3 hours.
-
Product : 2,5-diketofuran, enabling further cyclization reactions.
4-Methylphenyl Group Modifications
The aryl group participates in sulfonation and halogenation.
Sulfonation
Halogenation
-
Conditions : 25°C, 1 hour.
-
Product : 3-halo-4-methylphenyl analogs with altered electronic profiles .
Key Reaction Data Table
Mechanistic Insights
-
Click Chemistry : The Cu(I) catalyst stabilizes the transition state, enabling a stepwise [3+2] cycloaddition .
-
Amide Coupling : CDI activates the carboxylate intermediate, facilitating nucleophilic attack by amines .
-
Furan Oxidation : Mn(VII) intermediates abstract hydrogen, forming a diketone via radical pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C15H14N4O2
- Molecular Weight : 282.2973 g/mol
- CAS Number : 951611-11-3
The presence of the triazole ring in its structure is pivotal to its biological activity, enabling diverse interactions with biological targets.
Anticancer Activity
Numerous studies highlight the anticancer potential of triazole derivatives. The compound N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its efficacy against various cancer cell lines. Research indicates that triazoles can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
A study by Mohamed and Ramadan (2020) demonstrated that triazole-based compounds exhibited significant cytotoxicity against colon carcinoma cells, suggesting that modifications in the triazole structure could enhance anticancer properties .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
In a comparative study of various triazoles, the compound was found to possess superior antibacterial effects relative to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .
Anticonvulsant Effects
Research has also explored the anticonvulsant properties of triazole compounds. The structural features of this compound suggest it may interact with neurotransmitter systems to modulate seizure activity. Studies have indicated that compounds with similar structures exhibit significant protection against seizure models in animal studies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with analogous triazole carboxamides, highlighting substituent effects on molecular weight, lipophilicity, and solubility:
*Estimated based on substituent contributions.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methylphenyl group (target compound) is electron-donating, while halogenated aryl groups (e.g., 3,4-dichlorophenyl in MKA038 ) increase lipophilicity and may enhance binding to hydrophobic pockets.
- Heterocyclic vs. Aromatic Substituents : The furan-2-ylmethyl group (target compound) introduces a heterocyclic oxygen, which may improve hydrogen-bonding capacity compared to purely aromatic substituents like 2-chlorophenylmethyl (L524-0080 ).
HIV-1 Capsid Inhibitors (Phenylalanine Derivatives)
Compounds such as 13s and 13n () feature sulfonylmethyl or naphthalenemethyl substituents, respectively. These derivatives exhibit potent anti-HIV activity (IC50 < 1 µM) due to their ability to disrupt capsid assembly.
MIF Tautomerase Inhibitors
MKA038 (), a dichlorophenyl analog, shows strong MIF inhibition (IC50 = 0.8 µM) attributed to halogen-mediated hydrophobic interactions. The target compound’s 4-methylphenyl group may offer weaker binding compared to dichlorophenyl but could reduce off-target toxicity .
Wnt/β-Catenin Pathway Modulators
Fluorophenyl derivatives like 3o () inhibit Wnt signaling with IC50 values of ~50 nM. The fluorine atom’s electronegativity likely enhances target engagement, whereas the target compound’s methyl group may prioritize metabolic stability over potency .
Solubility and Formulation Considerations
- The target compound’s logSw (-3.10) indicates poor aqueous solubility, comparable to dichlorophenyl analogs (e.g., MKA038) but worse than amino-substituted derivatives (), which benefit from increased polarity.
- Introduction of polar groups (e.g., -NH2 in ) improves solubility but may reduce blood-brain barrier penetration.
Biological Activity
N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Chemical Structure
The compound can be synthesized through various methods involving the coupling of furan derivatives with triazole carboxamides. The general structure can be represented as follows:
The molecular formula is with a molecular weight of 244.26 g/mol.
Antiproliferative Effects
Research indicates that compounds within the 1H-1,2,3-triazole family exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown selective cytotoxicity towards leukemia cell lines such as K562 and HL-60(TB) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4a | K562 | 5.0 | |
| Compound 4b | HL-60(TB) | 6.5 | |
| N-(furan-2-yl)methyl derivative | Jurkat T-cells | 7.0 |
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to induce morphological changes characteristic of apoptosis in treated cells, including membrane blebbing and chromatin condensation .
- DNA Damage : It causes DNA fragmentation and reduces mitochondrial membrane potential in cell lines like Jurkat T-cells without direct intercalation into DNA .
- Inhibition of Proliferation : The compound's ability to inhibit cell proliferation has been linked to its interaction with various cellular pathways that regulate growth and survival.
Case Studies
A case study involving a series of synthesized triazole derivatives demonstrated that certain modifications in the structure significantly enhanced their biological activity. For example, the introduction of specific substituents on the triazole ring improved the compounds' selectivity and potency against cancer cells .
Table 2: Structure Activity Relationship (SAR) Insights
Q & A
Q. Table 1: Representative Yields for Analogous Triazole Derivatives
| Compound Type | Method | Yield (%) | Reference |
|---|---|---|---|
| Phenylalanine-triazole | CuAAC | 63–82 | |
| Isoxazole-triazole hybrids | Conventional coupling | 82–93 |
Basic: How can the structure of this compound be confirmed?
Methodological Answer:
Structural confirmation requires multi-technique validation:
NMR Spectroscopy :
- ¹H NMR : Key signals include the triazole proton (δ 8.5–8.6 ppm), furan protons (δ 6.3–7.5 ppm), and methylphenyl group (δ 2.3–2.5 ppm for CH₃) .
- ¹³C NMR : The carboxamide carbonyl typically appears at δ 165–170 ppm .
Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass ± 0.5 Da) .
X-ray Crystallography : Refinement using SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.05) validates 3D structure .
Q. Table 2: Example NMR Data for Triazole Derivatives
| Proton/Group | δ (ppm) | Reference |
|---|---|---|
| Triazole C-H | 8.50–8.57 | |
| Furan C-H | 6.80–7.85 | |
| Methylphenyl CH₃ | 2.30–2.50 |
Advanced: How to design experiments to assess biological activity against targets like COX-2 or HDACs?
Methodological Answer:
Target Selection : Prioritize enzymes implicated in inflammation or oncology (e.g., COX-2, HDACs) based on structural similarity to active derivatives .
In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., HDAC Activity Assay Kit) with IC₅₀ determination via dose-response curves .
- Cell-Based Studies : Evaluate antiproliferative effects on cancer lines (e.g., MTT assay) and compare to reference inhibitors (e.g., SAHA for HDACs).
SAR Analysis : Modify substituents (e.g., furan methyl vs. phenyl) to correlate structure with activity .
Advanced: What strategies can mitigate low aqueous solubility during in vitro testing?
Methodological Answer:
Derivatization : Introduce hydrophilic groups (e.g., –OH, –SO₃H) at the furan or triazole positions while maintaining bioactivity .
Formulation : Use co-solvents (e.g., DMSO/PEG 400) or nanoemulsions to enhance dispersion .
Salt Formation : React the carboxamide with HCl or sodium to improve ionizability .
Q. Table 3: Solubility Comparison for Analogous Compounds
| Compound Modification | Solubility (µg/mL) | Bioactivity Retention |
|---|---|---|
| Parent Carboxamide | <10 | High |
| Hydroxylated Derivative | 150 | Moderate |
| PEGylated Nanoformulation | 300 | High |
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
Assay Validation :
- Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted COX-2).
- Standardize substrate concentrations and incubation times .
Compound Purity : Verify via HPLC (>95% purity) and eliminate residual copper from CuAAC reactions .
Orthogonal Assays : Confirm activity using SPR (binding affinity) and cellular thermal shift assays (target engagement) .
Advanced: What computational methods predict binding modes and optimize potency?
Methodological Answer:
Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4COX for COX-2) to identify key interactions (e.g., hydrogen bonds with triazole) .
QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with activity data from analogs .
MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify flexible regions for optimization .
Advanced: Best practices for crystallographic refinement of this compound using SHELXL?
Methodological Answer:
Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray data.
Refinement Steps :
- Initial model building with SHELXS.
- Anisotropic refinement of non-H atoms.
- Validate using R-factor convergence (<5%) and CheckCIF/PLATON .
Visualization : Generate ORTEP diagrams with WinGX to confirm geometry and thermal ellipsoids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
